5-(4-Tert-butylphenyl)-2-methoxypyridine
Overview
Description
5-(4-Tert-butylphenyl)-2-methoxypyridine: is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylboronic acid and 2-bromo-5-methoxypyridine.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Nucleophilic Substitution: Products include derivatives where the methoxy group is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-2-methoxypyridine depends on its specific application. In catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparison with Similar Compounds
4-tert-Butylphenyl derivatives: Compounds such as 4-tert-butylphenol and 4-tert-butylbenzyl alcohol share the tert-butylphenyl group but differ in other substituents.
Methoxypyridine derivatives: Compounds such as 2-methoxypyridine and 3-methoxypyridine share the methoxy group on the pyridine ring but differ in the position of substitution.
Uniqueness:
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYTLXYROVAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736420 | |
Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-76-8 | |
Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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